6-Chloro-4,7-dimethyl-1,3-benzothiazole
Description
Properties
CAS No. |
109069-78-5 |
|---|---|
Molecular Formula |
C9H8ClNS |
Molecular Weight |
197.68 |
IUPAC Name |
6-chloro-4,7-dimethyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNS/c1-5-3-7(10)6(2)9-8(5)11-4-12-9/h3-4H,1-2H3 |
InChI Key |
FHVNXZFOBUDCNX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C2=C1N=CS2)C)Cl |
Synonyms |
Benzothiazole, 6-chloro-4,7-dimethyl- (6CI) |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Benzothiazole derivatives, including 6-chloro-4,7-dimethyl-1,3-benzothiazole, have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit significant activity against both gram-positive and gram-negative bacteria. For instance:
- Antibacterial Studies : Various studies have synthesized benzothiazole derivatives and evaluated their antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. In one study, compounds demonstrated good antibacterial efficacy, with some derivatives outperforming standard antibiotics in terms of minimum inhibitory concentration (MIC) values .
- Antifungal Activity : The compound also shows promise in antifungal applications. A study highlighted the efficacy of synthesized benzothiazole derivatives against fungal strains like Candida albicans and Aspergillus niger, indicating potential for development into antifungal agents .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies:
- Inhibition of Cancer Cell Proliferation : Research has shown that certain benzothiazole derivatives possess the ability to inhibit the proliferation of cancer cells. For example, compounds derived from this scaffold have been evaluated for their effects on various cancer cell lines, demonstrating promising results in reducing cell viability and inducing apoptosis .
- Mechanistic Insights : The mechanism of action for these compounds often involves the induction of oxidative stress and disruption of mitochondrial function in cancer cells. This is particularly relevant in the context of cancers associated with mitochondrial dysfunction, such as certain types of breast cancer and neuroblastoma .
Neuroprotective Effects
Recent studies have also focused on the neuroprotective effects of benzothiazole derivatives:
- Alzheimer's Disease Research : Compounds like this compound have been investigated for their ability to inhibit mitochondrial enzymes involved in Alzheimer’s disease pathology. Specifically, inhibition of the enzyme 17β-hydroxysteroid dehydrogenase type 10 has shown potential for reducing amyloid-beta toxicity in neuronal cells .
- CNS Activity : Benzothiazoles have exhibited anticonvulsant properties as well. Some derivatives were tested for their effects on seizure models in rodents, showing efficacy without significant neurotoxicity .
Comprehensive Data Table
Case Study 1: Antibacterial Efficacy
In a study conducted by Srivastava et al., various synthesized benzothiazole derivatives were tested against a panel of bacterial strains. The results indicated that certain compounds exhibited MIC values lower than those of commonly used antibiotics, suggesting their potential as alternative antibacterial agents .
Case Study 2: Neuroprotective Mechanism
Research published by Hroch et al. explored the neuroprotective mechanisms of benzothiazole derivatives in neuronal cell models exposed to amyloid-beta peptides. The study found that these compounds significantly reduced oxidative stress markers and improved cell viability, highlighting their therapeutic potential for Alzheimer's disease .
Chemical Reactions Analysis
Reaction Mechanisms
2.1. Thiocyanogen Attack
- Electrophilic Substitution : Thiocyanogen attacks the 2-position of 3-chloro-4-fluoroaniline, leading to 2-amino-5-chloro-6-fluoro benzothiazole. This step involves nucleophilic attack on the thiocyanogen by the amino group .
2.2. Cyclization Pathway
- Nucleophilic Attack : 2-aminothiophenol reacts with aldehydes via NH2 group attack on carbonyl carbons, followed by sulfur cyclization to form the thiazole ring .
- Intermediate Formation : Thioamide cyclization involves NH2-S bond formation, driven by acid catalysts .
2.3. Acylation and Substitution
- Acetylation : Chloroacetyl chloride reacts with benzothiazol-2-amine via nucleophilic substitution, forming acetamide intermediates .
- Amide Substitution : Secondary/primary amines displace chlorides in acetamide derivatives, yielding substituted acetamides .
Mechanism Schematic
textgraph TD A[2-aminothiophenol] --> B[Condensation with aldehyde] B --> C[Thiazole ring formation] C --> D[Benzothiazole core]
Interaction Studies
4.1. Molecular Docking
- DprE1 Binding : 7a binds DprE1 with −8.4 kcal/mol affinity, targeting the decarboxylase active site .
- ERK/AKT Pathway : B7 inhibits phosphorylation of ERK1/2 and AKT, arresting cell cycle at G0/G1 phase .
4.2. Spectroscopic Analysis
Comparison with Similar Compounds
Table 1: Substituent Comparison of Benzothiazole Derivatives
| Compound Name | Substituents (Positions) | Key Functional Groups | Melting Point (°C) |
|---|---|---|---|
| 6-Chloro-4,7-dimethyl-1,3-benzothiazole | Cl (6), CH₃ (4,7) | Thiazole, chloro, methyl | Not reported |
| 2-Chloro-5,7-dimethyl-1,3-benzothiazole | Cl (2), CH₃ (5,7) | Thiazole, chloro, methyl | Not reported |
| 6-Chloro-7-methyl-3-[...]benzodithiazine | Cl (6), CH₃ (7), hydrazine | Benzodithiazine, hydrazine | 313–315 (dec.) |
| 6-Iodobenzothiazole | I (6) | Thiazole, iodo | Not reported |
| 4,7-Diiodobenzothiazole | I (4,7) | Thiazole, iodo | Not reported |
| 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine | Cl (6), NHNH₂ (2) | Thiazole, hydrazine | 470–472 |
Key Observations :
- Positional Isomerism : The placement of substituents significantly impacts properties. For example, this compound differs from 2-chloro-5,7-dimethyl-1,3-benzothiazole () in chloro and methyl group positions, altering electronic distribution and steric hindrance.
- Functional Groups : Derivatives with hydrazine (e.g., compound in ) exhibit hydrogen-bonding capabilities, influencing crystal packing and solubility, whereas methyl/chloro groups enhance lipophilicity .
Spectroscopic and Analytical Data
Table 2: Spectroscopic Comparison
Preparation Methods
Cyclization of Substituted Thioureas
A widely adopted method involves the cyclization of N-2-chlorophenylthiourea in halogenated aliphatic hydrocarbon solvents. For instance, the reaction of N-2-chlorophenylthiourea with bromine in hydrobromic acid facilitates the formation of 2-amino-4-chlorobenzothiazole hydrobromide, a precursor to further functionalization. Ethylene dichloride, a solvent with high solubility for diazotization products (≥10% w/v at 20°C), is preferred due to its ability to dissolve intermediates like 2-bromo-4-chlorobenzothiazole and minimize byproduct formation. This solvent system enables in-situ cyclization and diazotization without intermediate isolation, reducing processing time by 30–40% compared to traditional methods.
Key parameters for optimal cyclization include:
-
Temperature : 20–25°C to prevent premature decomposition of reactive intermediates.
-
Acid concentration : Hydrochloric acid at 5.5–6.5N ensures protonation of the amine group, facilitating nucleophilic attack during ring closure.
-
Reaction duration : 2–7 hours, monitored by TLC until complete consumption of starting material.
Methylation Strategies for 4,7-Dimethyl Substitution
Introducing methyl groups at positions 4 and 7 requires careful control to avoid over-alkylation.
Friedel-Crafts Alkylation
Friedel-Crafts alkylation of 6-chlorobenzothiazole with methyl iodide in the presence of AlCl₃ generates 4,7-dimethyl derivatives. Reaction conditions include:
-
Solvent : Nitromethane or carbon disulfide.
-
Temperature : 0–5°C to minimize polysubstitution.
-
Methyl iodide stoichiometry : 2.2 equivalents per methyl group.
This method yields 70–75% pure product, necessitating column chromatography (silica gel, hexane/ethyl acetate 9:1) to remove residual AlCl₃ and di-methylated impurities.
Reductive Methylation
Reductive methylation using formaldehyde and sodium cyanoborohydride under acidic conditions (pH 4–5) offers a milder alternative. For example, treating 6-chloro-4-methylbenzothiazole with formaldehyde (1.5 equivalents) and NaBH₃CN in methanol at 25°C for 12 hours achieves 80% yield of this compound.
Integrated Synthesis Pathways
Modern approaches combine cyclization, chlorination, and methylation into continuous processes to enhance efficiency.
One-Pot Cyclization-Chlorination-Methylation
A patented method (US3888871A) describes a one-pot synthesis starting from N-2-chlorophenylthiourea:
-
Cyclization : In ethylene dichloride with HBr at 20°C for 3 hours.
-
Diazotization : Addition of NaNO₂ in HCl (6N) at 0–5°C, followed by warming to 25°C for 4 hours.
-
Hydrolysis : Refluxing the organic phase with concentrated HCl in methanol (1:1 v/v) at 80°C for 2 hours.
-
Methylation : Treatment with methyl iodide and K₂CO₃ in acetonitrile at 60°C for 6 hours.
This sequence achieves an overall yield of 78% with ≥98% purity by HPLC.
Flow Chemistry Approaches
Continuous flow reactors optimize exothermic steps (e.g., diazotization). A microreactor system operating at 25°C with a residence time of 10 minutes improves yield by 12% compared to batch processes.
Purification and Characterization
Final purification typically involves:
-
Recrystallization : From ethanol/water (3:1) to remove hydrophobic byproducts.
-
Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate).
-
Distillation : For large-scale production, fractional distillation under reduced pressure (0.1 mmHg, 120°C).
Characterization Data :
-
¹H NMR (CDCl₃): δ 2.35 (s, 3H, CH₃), 2.48 (s, 3H, CH₃), 7.12 (d, J=8.4 Hz, 1H), 7.86 (d, J=8.4 Hz, 1H).
Comparative Analysis of Preparation Methods
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Chloro-4,7-dimethyl-1,3-benzothiazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of substituted thioamides or coupling of halogenated precursors. For example, refluxing intermediates in polar aprotic solvents (e.g., DMSO) under controlled pH and temperature can yield benzothiazole derivatives. Optimization includes adjusting stoichiometry, solvent choice (e.g., ethanol for crystallization), and catalyst use. Reaction progress can be monitored via TLC or HPLC, with yields improved by optimizing reflux duration (e.g., 18 hours) and post-reaction purification (e.g., recrystallization in ethanol-water mixtures) .
Q. How do researchers assess the biological activity of this compound derivatives in antimicrobial or antitumor studies?
- Methodological Answer :
- Antimicrobial assays : Use disk diffusion or broth microdilution to determine MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains.
- Antitumor screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity.
- Mechanistic studies : Measure apoptosis markers (e.g., caspase-3 activity) or ROS levels via fluorescence probes (e.g., DCFH-DA). Structural analogs of benzothiazole have shown activity against Helicobacter pylori and cancer targets like BCL-2 .
Q. What methodologies are employed to measure reactive oxygen species (ROS) modulation by benzothiazole derivatives in plant or cellular models?
- Methodological Answer :
-
Quantitative assays : Spectrophotometric measurement of H₂O₂ (hydrogen peroxide) and O₂⁻ (superoxide anion) using kits or chemical probes (e.g., nitroblue tetrazolium).
-
Enzyme activity : SOD (superoxide dismutase), CAT (catalase), and APX (ascorbate peroxidase) activities are measured via substrate-specific colorimetric assays .
-
Gene expression : qRT-PCR to analyze ROS-related genes (e.g., RrSOD, RrCAT) .
Advanced Research Questions
Q. How can computational methods like DFT or molecular docking guide the design of this compound derivatives with enhanced target specificity?
- Methodological Answer :
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .
- Molecular Docking : Screen derivatives against target proteins (e.g., BCL-2 for cancer) using software like AutoDock Vina. For example, benzothiazole scaffolds maintain hydrophobic interactions in protein binding pockets .
- QSAR Models : Corrogate substituent effects (e.g., chloro/methyl groups) with bioactivity data to prioritize synthetic targets.
Q. What strategies resolve contradictions in ROS data (e.g., elevated H₂O₂ levels coupled with reduced oxidative damage) observed in benzothiazole-treated biological systems?
- Methodological Answer :
- Time-course analysis : Track ROS dynamics (e.g., early H₂O₂ spikes vs. late-phase scavenging) to contextualize apparent contradictions .
- Multi-omics integration : Pair ROS assays with transcriptomic data (e.g., upregulated RrAPX or RrGR) to identify compensatory antioxidant pathways .
- Lipid peroxidation markers : Measure MDA (malondialdehyde) to confirm reduced oxidative damage despite transient ROS elevation .
Q. What analytical techniques (e.g., HPLC-MS, NMR) are critical for elucidating degradation pathways of benzothiazole derivatives in environmental or metabolic studies?
- Methodological Answer :
-
HPLC-MS : Identify intermediates like 2-hydroxybenzothiazole during microbial or chemical degradation .
-
¹H/¹³C NMR : Track structural changes (e.g., ring cleavage) in degradation products.
-
Isotopic labeling : Use ¹⁴C-labeled derivatives to trace mineralization to CO₂/H₂O in environmental studies .
Degradation Step Key Intermediate Analytical Technique Thiazole ring cleavage 2-hydroxybenzothiazole HPLC-MS Sulfonic acid formation 2-aminobenzenesulfonic acid FTIR/NMR
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
